2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic acid typically involves the reaction of 4-chloroquinoline-3-carboxylic acid with 4-(difluoromethoxy)aniline under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring .
Scientific Research Applications
2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoline-4-carboxylic acid: Similar structure but lacks the difluoromethoxy group.
4-hydroxy-2-quinolinecarboxylic acid: Contains a hydroxyl group instead of the difluoromethoxy group.
2-(4-methoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with a methoxy group instead of difluoromethoxy.
Uniqueness
The presence of the difluoromethoxy group in 2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic acid imparts unique chemical and biological properties, making it distinct from other similar compounds . This group can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO3/c18-17(19)23-11-7-5-10(6-8-11)15-9-13(16(21)22)12-3-1-2-4-14(12)20-15/h1-9,17H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFYTSINBLXZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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